molecular formula C26H28O5 B12520109 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal CAS No. 77870-89-4

4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal

Cat. No.: B12520109
CAS No.: 77870-89-4
M. Wt: 420.5 g/mol
InChI Key: XUCNSIRQCBFBHF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal is an organic compound with the molecular formula C26H28O5 and a molecular weight of 420.49752 g/mol . This compound is characterized by the presence of three phenylmethoxy groups attached to a pentanal backbone, with a hydroxyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of benzyl chloride to protect the hydroxyl groups, followed by selective deprotection using hydrogenation . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylmethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pentanone: Similar in structure but lacks the phenylmethoxy groups.

    2,3,5-Trihydroxybenzaldehyde: Contains hydroxyl groups but lacks the pentanal backbone.

Uniqueness

4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal is unique due to the presence of three phenylmethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNSIRQCBFBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310414
Record name 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77870-89-4
Record name NSC226910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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